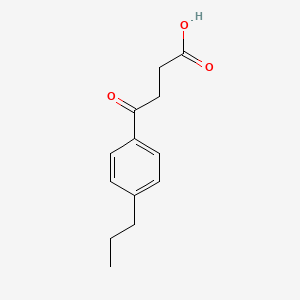
4-Oxo-4-(4-propylphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-4-(4-propylphenyl)butanoic acid is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol . It is characterized by a butanoic acid backbone with a 4-oxo group and a 4-propylphenyl substituent. This compound is of interest in various fields due to its unique chemical structure and properties.
準備方法
4-Oxo-4-(4-propylphenyl)butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of succinic anhydride with 4-propylbenzene in the presence of a catalyst such as aluminum trichloride . The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4-Oxo-4-(4-propylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium. The oxidation process is influenced by the presence of electron-donating or electron-withdrawing groups on the phenyl ring.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where various substituents can be introduced under appropriate conditions.
科学的研究の応用
4-Oxo-4-(4-propylphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
作用機序
The mechanism of action of 4-Oxo-4-(4-propylphenyl)butanoic acid involves its interaction with specific molecular targets. In oxidation reactions, the compound undergoes enolization, forming an enol intermediate that reacts with oxidizing agents . The presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly influence the reaction rate and mechanism.
類似化合物との比較
4-Oxo-4-(4-propylphenyl)butanoic acid can be compared with other similar compounds, such as:
4-Oxo-4-phenylbutanoic acid: This compound lacks the propyl group on the phenyl ring, resulting in different chemical and physical properties.
4-Oxo-4-(4-phenoxyphenyl)butanoic acid: The presence of a phenoxy group instead of a propyl group alters its reactivity and applications.
特性
IUPAC Name |
4-oxo-4-(4-propylphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-3-10-4-6-11(7-5-10)12(14)8-9-13(15)16/h4-7H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAPWKABKMIXFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352390 |
Source


|
| Record name | 4-oxo-4-(4-propylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57821-78-0 |
Source


|
| Record name | 4-oxo-4-(4-propylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)










![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B1298965.png)

